Cas no 921938-02-5 (2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)-)
![2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)- structure](https://www.kuujia.com/scimg/cas/921938-02-5x500.png)
921938-02-5 structure
Product name:2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)-
2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)- Chemical and Physical Properties
Names and Identifiers
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- 2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)-
- (4R)-4-methyl-4-[2-(4-phenylmethoxyphenyl)ethyl]-1,3-oxazolidin-2-one
- DTXSID80840901
- 921938-02-5
- (4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one
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- Inchi: InChI=1S/C19H21NO3/c1-19(14-23-18(21)20-19)12-11-15-7-9-17(10-8-15)22-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,21)/t19-/m1/s1
- InChI Key: GRRNVVFPWPOYDV-LJQANCHMSA-N
- SMILES: CC1(COC(=O)N1)CCC2=CC=C(C=C2)OCC3=CC=CC=C3
Computed Properties
- Exact Mass: 311.15214353g/mol
- Monoisotopic Mass: 311.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6Ų
- XLogP3: 3.7
2-Oxazolidinone, 4-methyl-4-[2-[4-(phenylmethoxy)phenyl]ethyl]-, (4R)- Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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